2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused from thiophene and pyrimidine rings. The core is substituted at position 2 with a sulfanyl (-S-) group linked to an N-phenylacetamide moiety. The 3-methyl-4-oxo groups on the pyrimidine ring contribute to its electron-deficient character, enhancing reactivity for nucleophilic substitution or hydrogen bonding.
Properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-24-20(26)19-16(12-17(28-19)14-8-4-2-5-9-14)23-21(24)27-13-18(25)22-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCBCTISQVQQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Acylation: The final step involves the acylation of the intermediate compound with phenylacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : The target compound’s sulfanyl group can be introduced via nucleophilic substitution, similar to methods in (e.g., using thiols and pyrimidine chlorides).
- Bioactivity Trends: Thienopyrimidine cores exhibit higher kinase inhibitory activity than pyrimidine analogues due to enhanced π-stacking .
- Solubility Limitations : The N-phenylacetamide group in the target compound reduces water solubility compared to carboxylate or hydroxylated analogues, necessitating formulation adjustments .
Biological Activity
The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a thienopyrimidine derivative characterized by its unique molecular structure and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 449.6 g/mol
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including kinase inhibition and antimicrobial properties. The presence of a sulfanyl group enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL against various bacterial strains .
- The compound's structural similarity to other active thienopyrimidines suggests potential efficacy against both bacterial and fungal pathogens.
Kinase Inhibition
The thienopyrimidine scaffold is recognized for its ability to inhibit specific kinases involved in critical signaling pathways associated with cancer and neurodegenerative diseases. Preliminary studies suggest that this compound may modulate kinase activity, although specific targets remain to be fully elucidated.
Cytotoxicity Studies
Cytotoxicity assessments against cancer cell lines have shown promising results:
- Compounds similar to this thienopyrimidine derivative have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a controlled study, derivatives of thienopyrimidine were assessed for their ability to inhibit the proliferation of MCF-7 cells. The results indicated a dose-dependent response with IC values ranging from 10 μM to 30 μM, demonstrating significant potential for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
A series of related compounds were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The best-performing compound exhibited an MIC of 15 μmol/mL, indicating strong antimicrobial activity that warrants further investigation into its therapeutic applications.
Interaction with Biological Targets
The compound's interactions with biological targets are hypothesized to involve:
- Hydrogen Bonding : Potential interactions with enzyme active sites through hydrogen bonding.
- Electrostatic Interactions : The presence of electron-withdrawing groups may enhance binding affinity to target proteins.
Molecular Docking Studies
In silico docking studies have been employed to predict the binding modes of this compound with various enzymes. These studies suggest that the compound can effectively bind to active sites, potentially leading to inhibition of enzymatic activity relevant in disease pathways .
Q & A
Q. What are the established synthetic routes for this thienopyrimidine derivative, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Thienopyrimidine Formation : Cyclocondensation of substituted thiophene precursors with urea or thiourea derivatives under acidic or basic conditions .
Sulfanyl Acetamide Introduction : Nucleophilic substitution at the 2-position of the thienopyrimidine core using mercaptoacetic acid derivatives. Alkaline conditions (e.g., K₂CO₃ in DMF) promote efficient thiolate ion formation for sulfanyl group incorporation .
N-Phenylacetamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl acetic acid intermediate and aniline derivatives .
Optimization Tips :
- Monitor reaction progress with TLC/HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of aromatic intermediates.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core (e.g., downfield shifts for carbonyl groups at δ 165–175 ppm) and sulfanyl linkage (δ 3.5–4.5 ppm for SCH₂) .
HPLC-MS : Assess purity (>95%) and molecular ion detection ([M+H]⁺ via ESI). Use C18 columns with acetonitrile/water gradients for retention time consistency .
X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., thieno[3,2-d] vs. thieno[2,3-d] orientation) and confirm hydrogen-bonding networks influencing solid-state stability .
Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation : Expose the compound to:
- Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 40°C for 24 hours.
- Oxidative stress (3% H₂O₂) and photolytic exposure (ICH Q1B guidelines).
Analytical Monitoring : Use HPLC-DAD to track degradation products. Compare retention times and UV spectra to identify hydrolyzed or oxidized derivatives .
Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions (25°C).
Advanced Research Questions
Q. How can computational modeling predict the biological activity and target binding of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or enzymes (e.g., EGFR, COX-2). Prioritize the thienopyrimidine core’s planar structure for π-π stacking in hydrophobic pockets .
QSAR Studies : Correlate substituent effects (e.g., 3-methyl vs. 6-phenyl groups) with activity data from analogues. Electron-withdrawing groups at the 4-oxo position enhance hydrogen bonding to ATP-binding sites .
MD Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility of the sulfanyl-acetamide side chain .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thienopyrimidine derivatives?
Methodological Answer:
Meta-Analysis : Aggregate biological data (IC₅₀, Ki) from diverse studies and normalize using Z-score transformations to account for assay variability .
Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may skew SAR interpretations .
Crystallographic Validation : Compare X-ray structures of analogues with divergent activities to pinpoint critical binding interactions (e.g., sulfanyl group orientation vs. kinase hinge region) .
Q. How can structural modifications improve metabolic stability without compromising target affinity?
Methodological Answer:
Fluorine Substitution : Replace the 6-phenyl group with a 4-fluorophenyl moiety to reduce CYP450-mediated oxidation (block para-hydroxylation) .
Isosteric Replacements : Substitute the sulfanyl group with sulfone (-SO₂-) to enhance metabolic resistance while maintaining hydrogen-bond acceptor capacity .
Prodrug Design : Mask the 4-oxo group as a methyl ester to improve oral bioavailability, with esterase-mediated activation in target tissues .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
CRISPR-Cas9 Knockout : Silence putative targets (e.g., PI3Kα) in cell lines and assess rescue of phenotype upon compound treatment .
CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of proteins in lysates after compound exposure .
Transcriptomic Profiling : Use RNA-seq to identify downstream pathways modulated post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
